molecular formula C7H6F2N2 B053236 3,4-Difluorobenzenecarboximidamide CAS No. 114040-50-5

3,4-Difluorobenzenecarboximidamide

Cat. No. B053236
CAS RN: 114040-50-5
M. Wt: 156.13 g/mol
InChI Key: FNIWQASUVMMYGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3,4-Difluorobenzenecarboximidamide often involves complex organic reactions. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives is achieved through aromatic nucleophilic substitution reactions, demonstrating the intricate methods required to introduce fluorine atoms into aromatic compounds (Sasaki, Tanabe, & Yoshifuji, 1999). These methods are indicative of the approaches that may be used in synthesizing this compound, focusing on selective fluorination and functionalization of the benzene ring.

Molecular Structure Analysis

The molecular structure of fluorinated benzene compounds, including those similar to this compound, is characterized by the presence of fluorine atoms that significantly influence the electronic properties of the molecule. Studies such as the one by Brown et al. (2008), which provides high-accuracy molecular structures through gas electron diffraction and liquid crystal NMR data, highlight the importance of understanding the structural implications of fluorine substitution on benzene rings (Brown, McCaffrey, Wann, & Rankin, 2008).

Chemical Reactions and Properties

Fluorinated benzene compounds engage in a variety of chemical reactions, reflecting their versatility and reactivity. For instance, the synthesis and characterization of fluorinated polyimides derived from fluorinated diamines and aromatic dianhydrides demonstrate the complex reactions these compounds can undergo, resulting in materials with unique properties (Yang & Hsiao, 2004). These reactions are pivotal in exploring the chemical behavior and potential applications of this compound.

Physical Properties Analysis

The physical properties of fluorinated benzene compounds, such as solubility, dielectric constants, and thermal stability, are significantly influenced by fluorine atoms. The synthesis and properties of fluorinated polyimides based on various aromatic dianhydrides reveal that these compounds exhibit high solubility, low dielectric constants, and exceptional thermal stability (Yang & Hsiao, 2004). Such characteristics are essential for understanding the potential applications of this compound in materials science.

Chemical Properties Analysis

The chemical properties of this compound, similar to other fluorinated benzene derivatives, include reactivity towards nucleophilic substitution, and the ability to participate in the formation of polymers and other complex molecules. The synthesis and characterization of novel fluorinated polyimides highlight the chemical versatility of fluorinated compounds and their potential for creating advanced materials with tailored properties (Ge, Fan, & Yang, 2008).

properties

IUPAC Name

3,4-difluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIWQASUVMMYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400411
Record name 3,4-difluorobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114040-50-5
Record name 3,4-difluorobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorobenzenecarboximidamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3.6 mL (7.2 mmol) of trimethyl aluminum (2.0 M toluene solution) was dropwise added to a 10 mL of toluene containing 384 mg (7.17 mmol) of ammonium chloride at room temperature. After stirring for 1.5 hours, 1 g (7.1 mmol) of 3,4-difluorobenzonitrile was added thereto and the resulting mixture was heated to 85° C. for 9 hours. After completion of a reaction, the reaction solution was poured into 100 mL of chloroform containing 200 g of silicagel and filtered off. The residue was washed with 200 mL of methanol and distillation was conducted to give 370 mg (2.36 mmol) of the title compound in a yield of 33%.
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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